molecular formula C10H12F3NS B15092052 1-(4-((Trifluoromethyl)thio)phenyl)propan-1-amine

1-(4-((Trifluoromethyl)thio)phenyl)propan-1-amine

Cat. No.: B15092052
M. Wt: 235.27 g/mol
InChI Key: UMLJNOFTMYAUQV-UHFFFAOYSA-N
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Description

1-(4-((Trifluoromethyl)thio)phenyl)propan-1-amine is a chemical compound characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective introduction of the trifluoromethylthio group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((Trifluoromethyl)thio)phenyl)propan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of suitable solvents to facilitate the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

1-(4-((Trifluoromethyl)thio)phenyl)propan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-((Trifluoromethyl)thio)phenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

  • 1-(4-(Trifluoromethyl)phenyl)propan-1-amine
  • 1-(4-(Trifluoromethyl)phenoxy)propan-1-amine
  • 1-(4-(Trifluoromethyl)phenyl)propan-1-one

Uniqueness: 1-(4-((Trifluoromethyl)thio)phenyl)propan-1-amine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential for interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12F3NS

Molecular Weight

235.27 g/mol

IUPAC Name

1-[4-(trifluoromethylsulfanyl)phenyl]propan-1-amine

InChI

InChI=1S/C10H12F3NS/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6,9H,2,14H2,1H3

InChI Key

UMLJNOFTMYAUQV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)SC(F)(F)F)N

Origin of Product

United States

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